莫西沙星酰基-β-D-葡萄糖苷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

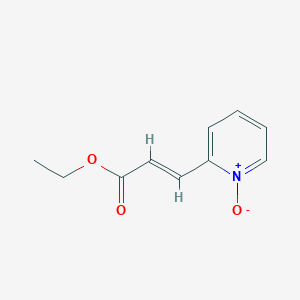

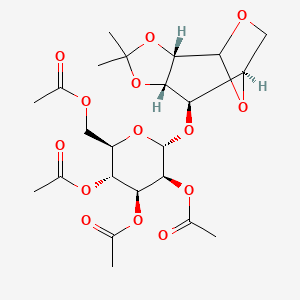

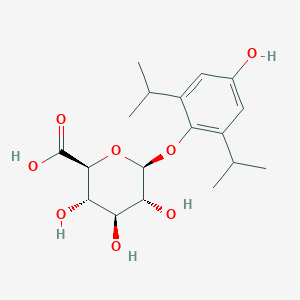

Moxifloxacin Acyl-beta-D-glucuronide (MAG) is a metabolite of Moxifloxacin, which is a fluoroquinolone antibiotic used to treat bacterial infections. MAG is formed by the glucuronidation of Moxifloxacin, and it has been found to have unique properties that make it an interesting molecule for scientific research.

科学研究应用

Antibacterial Effect

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic that is widely used to treat bacterial infections, such as pneumonia, conjunctivitis, endocarditis, tuberculosis, and sinusitis . It is active against both Gram-negative and Gram-positive bacteria .

Inhibition of Bacterial DNA Topoisomerases

Like other fluoroquinolone antibacterial agents, moxifloxacin inhibits the growth of susceptible bacteria by inhibiting bacterial DNA topoisomerases .

Metabolism and Excretion

Moxifloxacin is mainly metabolized to an N-sulfonate (metabolite M1) and an acyl-glucuronide (metabolite M2). Low concentrations of an N-sulfonated acyl-glucuronide (metabolite M3) have been demonstrated in experimental animals but this metabolite is not relevant in humans .

Hepatotoxicity Study

Moxifloxacin can cause severe hepatotoxicity with drug-induced hepatitis, abnormal liver function, and jaundice . The dose- and time-dependent manners of moxifloxacin induced liver injury were investigated by a targeted metabolomics method .

Early Warning of Hepatotoxicity

Serum levels of liver function related biochemical indicators, including ALT, AST, TBIL, alkaline phosphatase, superoxide dismutase, and malondialdehyde, were measured for the evaluation of liver injury . However, these indicators can hardly be used for the early warning of hepatotoxicity caused by moxifloxacin due to their limited sensitivity and significant hysteresis .

Prediction of Hepatotoxicity

Targeted metabolomics study demonstrated that serum concentrations of fatty acyl carnitines, fatty acids, and dehydroepiandrosterone can change dynamically with the severity of moxifloxacin related liver injury. The elevated serum levels of fatty acyl carnitine, fatty acid, and dehydroepiandrosterone were promising in predicting the hepatotoxicity induced by moxifloxacin .

作用机制

Target of Action

Moxifloxacin Acyl-beta-D-glucuronide, also known as rac cis-Moxifloxacin Acyl-beta-D-glucuronide, is a metabolite of Moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of Moxifloxacin results from the inhibition of the enzymes topoisomerase II and topoisomerase IV . By binding to these enzymes, Moxifloxacin prevents the relaxation of supercoiled DNA that is required for the replication of bacterial DNA . This leads to the inhibition of bacterial growth and eventually results in the death of the bacteria .

Biochemical Pathways

The inhibition of topoisomerase II and IV disrupts the bacterial cell’s ability to replicate, transcribe, repair, and recombine DNA . This disruption affects various biochemical pathways within the bacterial cell, leading to cell death .

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, such as deuterium substitution, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of Moxifloxacin Acyl-beta-D-glucuronide is the inhibition of bacterial growth and eventually the death of the bacteria . This is achieved through the inhibition of the enzymes topoisomerase II and IV, which are essential for bacterial DNA replication .

属性

IUPAC Name |

(3R,6R)-6-[7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20?,21+,22?,24?,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEIKPOEUGEJIR-YZHBJBIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O[C@@H]6C(C([C@H](C(O6)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)